

Application Note: HPLC-UV Method for the Quantification of Isocarlinoside

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Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: *B150252*

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Introduction

Isocarlinoside is a flavonoid glycoside found in various plants, including certain species of the Lamiaceae family. As a natural product, it has garnered interest for its potential biological activities, making its accurate quantification in plant extracts and other matrices essential for quality control, standardization, and pharmacological research. This application note describes a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Isocarlinoside**. The method is designed to be robust, specific, and suitable for routine analysis in a research or quality control setting.

Principle

This method utilizes reversed-phase HPLC to separate **Isocarlinoside** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution with a small percentage of acid and an organic solvent. The quantification is performed by detecting the UV absorbance of **Isocarlinoside** at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocol

1. Materials and Reagents

- **Isocarlinoside** reference standard (purity $\geq 98\%$)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Plant material or sample containing **Isocarlinoside**

2. Instrumentation

- HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Vortex mixer
- Syringe filters (0.45 μm, PTFE or nylon)

3. Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Isocarlinoside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 μg/mL.
- Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
- Mobile Phase B: Acetonitrile.

4. Sample Preparation

The sample preparation procedure is crucial for obtaining accurate and reproducible results.

- Grinding: If the sample is a solid plant material, grind it into a fine powder (approximately 40-60 mesh).
- Extraction:
 - Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube.
 - Add 25 mL of 70% methanol.
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant.
 - Repeat the extraction process on the residue twice more with 25 mL of 70% methanol each time.
- Concentration and Reconstitution:
 - Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.
 - Reconstitute the dried extract with 5 mL of methanol.
- Filtration: Filter the reconstituted
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